4-Thiazolol,2,3-dihydro-2-imino-3-methyl-
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Overview
Description
4-Thiazolol,2,3-dihydro-2-imino-3-methyl- is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolol,2,3-dihydro-2-imino-3-methyl- typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolol,2,3-dihydro-2-imino-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
4-Thiazolol,2,3-dihydro-2-imino-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Thiazolol,2,3-dihydro-2-imino-3-methyl- involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
4-Thiazolol,2,3-dihydro-2-imino-3-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H6N2OS |
---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2-imino-3-methyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C4H6N2OS/c1-6-3(7)2-8-4(6)5/h2,5,7H,1H3 |
InChI Key |
CUVZUJMBPJCNAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CSC1=N)O |
Origin of Product |
United States |
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